

# Fosmetpantotenate Fails to Demonstrate Efficacy Over Placebo in Pivotal FORT Trial

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## Compound of Interest

Compound Name: Fosmetpantotenate

Cat. No.: B607538

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A comprehensive review of the Phase III randomized controlled trial (RCT) data reveals that **fosmetpantotenate** did not achieve its primary or secondary efficacy endpoints in the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare, debilitating neurological disorder. The FORT trial, a cornerstone in the clinical development of this investigational therapy, showed no significant difference between **fosmetpantotenate** and placebo in improving the daily functioning of patients with PKAN.<sup>[1][2][3]</sup>

**Fosmetpantotenate** was developed as a replacement therapy for individuals with PKAN, a genetic disorder caused by mutations in the PANK2 gene.<sup>[4][5]</sup> This gene is responsible for producing an enzyme essential for the synthesis of coenzyme A (CoA), a molecule crucial for cellular metabolism. The deficiency of this enzyme leads to a range of severe symptoms, including progressive movement disorders and visual impairment. **Fosmetpantotenate** was designed to cross the blood-brain barrier and be converted into phosphopantothenate, thereby restoring CoA levels.

## Efficacy Data Summary

The primary measure of efficacy in the FORT trial was the change from baseline in the PKAN-Activities of Daily Living (PKAN-ADL) scale, a patient-reported outcome measure designed to assess daily functioning in individuals with PKAN. The trial also assessed the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score as a key secondary endpoint.

The results, summarized in the table below, indicate a lack of statistically significant improvement in the **fosmetpantotenate** group compared to the placebo group after 24 weeks

of treatment.

Efficacy Endpoint	Fosmetpantotenate (n=41)	Placebo (n=43)	Difference (LS Mean, 95% CI)	P-value
PKAN-ADL Score				
Baseline (Mean, SD)	28.2 (11.4)	27.4 (11.5)		
Week 24 (Mean, SD)	26.9 (12.5)	24.5 (11.8)		
Change from Baseline	-0.09 (-1.69 to 1.51)	0.9115		
UPDRS Part III Score	Not reported	Not reported	No significant difference	Not met

## Experimental Protocol: The FORT Trial

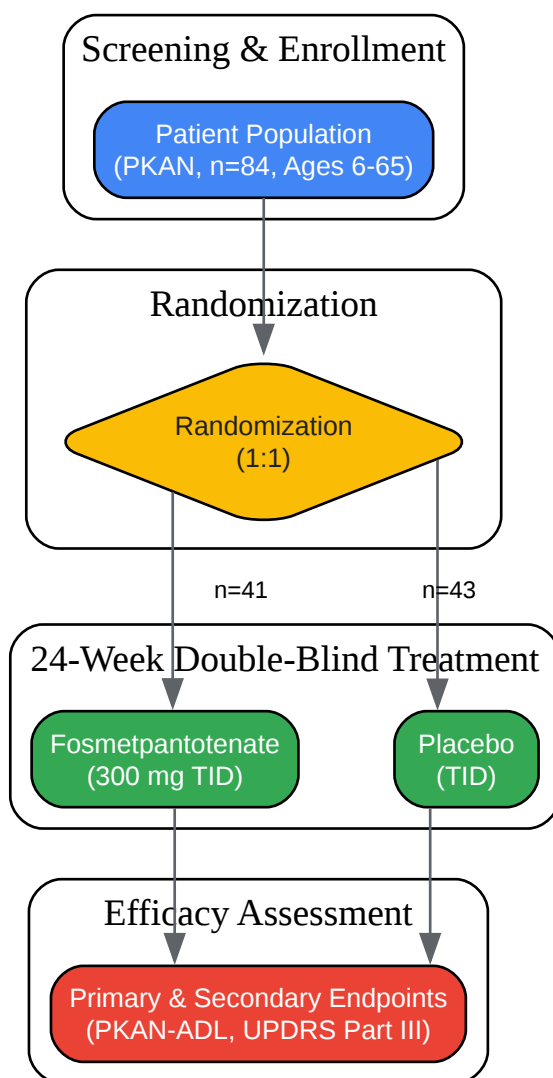
The **Fosmetpantotenate** Replacement Therapy (FORT) trial was a Phase III, international, multicenter, randomized, double-blind, placebo-controlled study.

- **Patient Population:** The trial enrolled 84 patients aged 6 to 65 years with a confirmed diagnosis of PKAN due to pathogenic PANK2 mutations. Eligible participants had a baseline score of  $\geq 6$  on the PKAN-ADL scale.
- **Treatment Regimen:** Patients were randomly assigned to receive either 300 mg of **fosmetpantotenate** or a matching placebo, administered orally three times daily for 24 weeks. Randomization was stratified by weight and age.
- **Primary Efficacy Endpoint:** The primary outcome was the change in the PKAN-ADL total score from baseline to week 24.
- **Secondary Efficacy Endpoint:** A key secondary outcome was the change in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III score from baseline to week 24.

- **Safety Assessments:** The incidence of treatment-emergent adverse events was monitored throughout the study. The overall incidence of serious adverse events was similar between the two groups, with 19.5% in the **fosmetpantotenate** group and 14.0% in the placebo group.

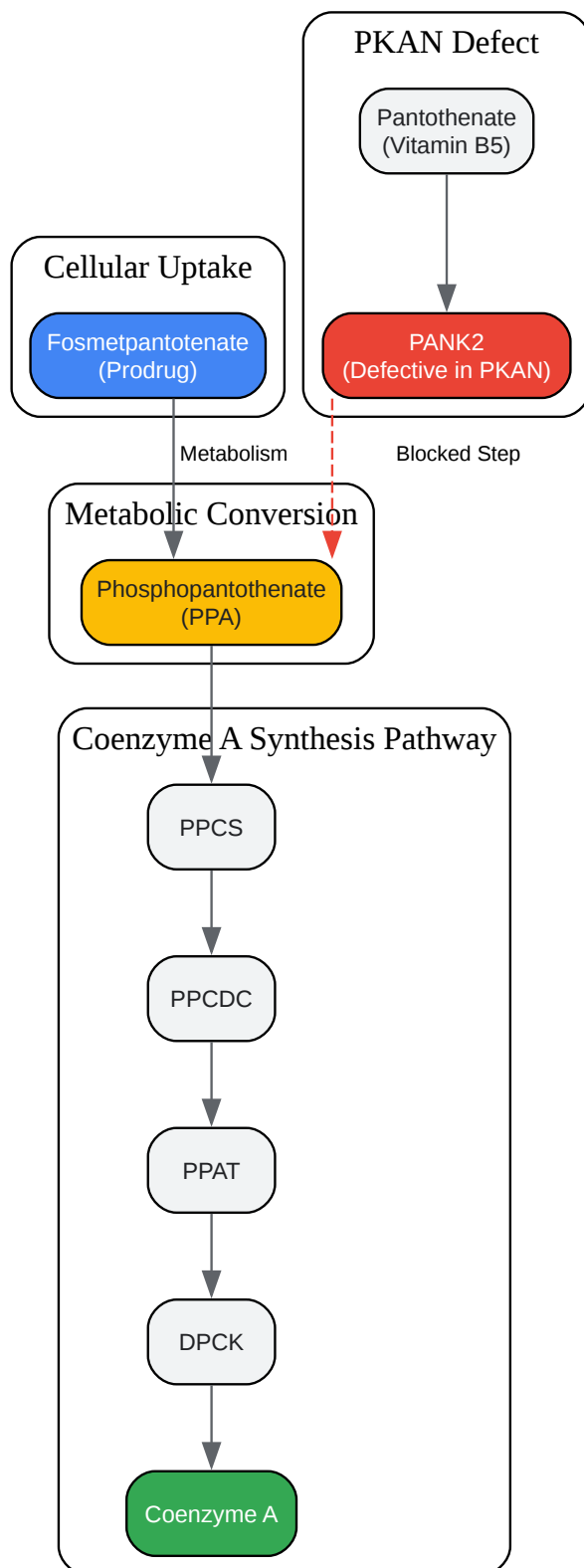
## Visualizing the Research

## Experimental Workflow of the FORT Trial



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Caption: Workflow of the FORT randomized controlled trial.

**Fosmetpantotenate's Proposed Mechanism of Action**

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Caption: Proposed mechanism of **fosmetpantotenate** action.

In conclusion, the available evidence from the pivotal FORT trial does not support the efficacy of **fosmetpantotenate** in treating pantothenate kinase-associated neurodegeneration. While the drug was found to be generally safe, it failed to produce a statistically significant improvement in the daily functioning of patients compared to a placebo. These findings represent a significant setback in the search for a disease-modifying therapy for this devastating rare disease.

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## References

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